molecular formula C21H27N3O2 B2480600 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide CAS No. 953911-70-1

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2480600
CAS RN: 953911-70-1
M. Wt: 353.466
InChI Key: BVISBTULHXJXOB-UHFFFAOYSA-N
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Description

The compound of interest falls within the realm of complex organic molecules, often characterized by their intricate molecular structures and diverse chemical properties. These types of compounds are pivotal in various fields of chemistry and materials science due to their potential applications ranging from catalysis to drug development.

Synthesis Analysis

The synthesis of complex organic molecules like the one typically involves multi-step synthetic routes, incorporating reactions such as amide bond formation, decarboxylative condensation, and N,N-dialkylation. For instance, the decarboxylative condensation of hydroxylamines and α-ketoacids presents a method for amide bond formation, which might be relevant to the synthesis of such compounds (Lei Ju et al., 2011).

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography, providing insights into the arrangement of atoms within the molecule and its stereochemistry. Structural analyses reveal how the molecular configuration affects the compound's physical and chemical properties (B. Al-Hourani et al., 2016).

Scientific Research Applications

Synthetic Methodologies and Organic Synthesis

Research in synthetic organic chemistry has explored various methodologies for amide bond formation, which is a foundational aspect of synthesizing compounds like N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide. A notable example includes the decarboxylative condensation of hydroxylamines and α-ketoacids, presenting a method for creating complex amide structures. This process involves the use of activating agents and ligation functionalities to efficiently form amide bonds, which are crucial in the synthesis of various organic compounds (Lei Ju et al., 2011).

Photoreactions and Charge Transfer Processes

In the realm of photochemistry, studies have demonstrated the significance of remote hydrogen transfer and the influence of the stability and conformational flexibility of biradical intermediates on chemical behavior. Research on 2-(dialkylamino)ethyl esters of γ-oxo acids, for instance, reveals the intricate dynamics of photocyclization reactions, which are pertinent to understanding the photochemical properties of complex amides (T. Hasegawa et al., 1990).

Molecular Structure and Conformation

Investigations into the molecular structure and conformational dynamics of related compounds, such as amino-substituted benzylamines and benzonitriles, provide insights into the stereochemistry that influences the physical and chemical properties of amides. The study of crystal packing, bond angles, and the planarity of amino groups in such molecules contributes to a deeper understanding of how structural variations affect reactivity and interaction mechanisms (A. Heine et al., 1994).

Photophysical Properties and Fluorescence

Research on the fluorescence enhancement of aminostilbenes through N-phenyl substitutions sheds light on the "amino conjugation effect." This effect, resulting from the introduction of N-phenyl substituents, leads to changes in ground-state geometry, absorption, and fluorescence spectra, offering potential applications in the development of photoluminescent materials and sensors. The investigation into these photophysical properties provides valuable information for designing compounds with desired optical characteristics (Jye‐Shane Yang et al., 2002).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-6-8-18(9-7-16)15-23-21(26)20(25)22-14-4-5-17-10-12-19(13-11-17)24(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVISBTULHXJXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide

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